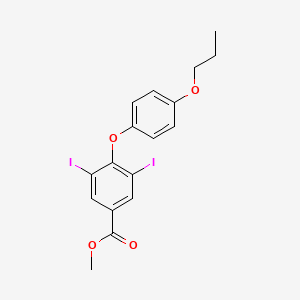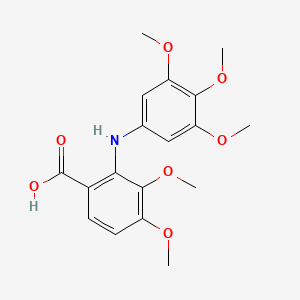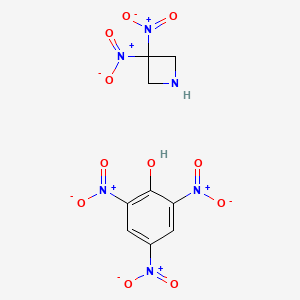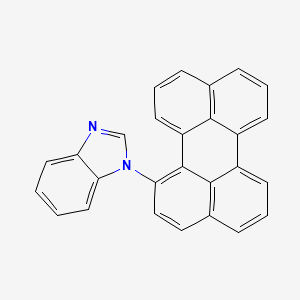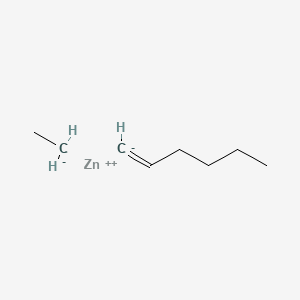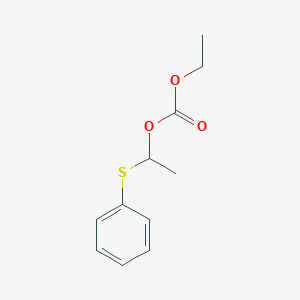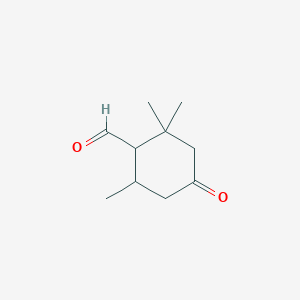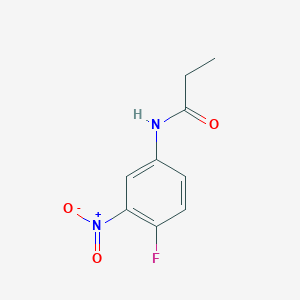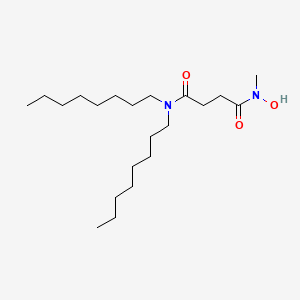
N~1~-Hydroxy-N~1~-methyl-N~4~,N~4~-dioctylbutanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-Hydroxy-N~1~-methyl-N~4~,N~4~-dioctylbutanediamide: is a synthetic organic compound characterized by the presence of hydroxy, methyl, and dioctyl groups attached to a butanediamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N1-Hydroxy-N~1~-methyl-N~4~,N~4~-dioctylbutanediamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as butanediamide, methylamine, and octylamine.
Methylation: The methyl group is introduced via a methylation reaction, typically using methyl iodide or dimethyl sulfate.
Octylation: The dioctyl groups are attached through an alkylation reaction, using octyl bromide or octyl chloride as alkylating agents.
Industrial Production Methods: In an industrial setting, the production of N1-Hydroxy-N~1~-methyl-N~4~,N~4~-dioctylbutanediamide may involve:
Batch Processing: Utilizing large-scale reactors to carry out the hydroxylation, methylation, and octylation reactions sequentially.
Continuous Flow Processing: Implementing continuous flow reactors to enhance reaction efficiency and yield.
Purification: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions: N1-Hydroxy-N~1~-methyl-N~4~,N~4~-dioctylbutanediamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The dioctyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted butanediamides.
Applications De Recherche Scientifique
N~1~-Hydroxy-N~1~-methyl-N~4~,N~4~-dioctylbutanediamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the formulation of specialty chemicals and materials, such as surfactants and lubricants.
Mécanisme D'action
The mechanism of action of N1-Hydroxy-N~1~-methyl-N~4~,N~4~-dioctylbutanediamide involves:
Molecular Targets: The compound interacts with specific enzymes and receptors, modulating their activity.
Pathways Involved: It may influence metabolic pathways by inhibiting or activating key enzymes, leading to altered cellular processes.
Comparaison Avec Des Composés Similaires
N-Hydroxy-N-methylbutanediamide: Lacks the dioctyl groups, resulting in different chemical properties and applications.
N-Methyl-N-octylbutanediamide: Lacks the hydroxy group, affecting its reactivity and biological activity.
N-Hydroxy-N-octylbutanediamide: Lacks the methyl group, leading to variations in its chemical behavior.
Uniqueness: N1-Hydroxy-N~1~-methyl-N~4~,N~4~-dioctylbutanediamide is unique due to the presence of both hydroxy and dioctyl groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
175665-44-8 |
|---|---|
Formule moléculaire |
C21H42N2O3 |
Poids moléculaire |
370.6 g/mol |
Nom IUPAC |
N-hydroxy-N-methyl-N',N'-dioctylbutanediamide |
InChI |
InChI=1S/C21H42N2O3/c1-4-6-8-10-12-14-18-23(19-15-13-11-9-7-5-2)21(25)17-16-20(24)22(3)26/h26H,4-19H2,1-3H3 |
Clé InChI |
NCFYKJVTIMZTDA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCN(CCCCCCCC)C(=O)CCC(=O)N(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Triethyl[(1,4,7,10,13-pentaoxacyclohexadecan-15-yl)methyl]silane](/img/structure/B12559987.png)
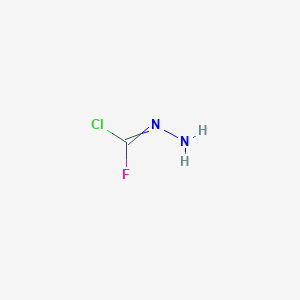
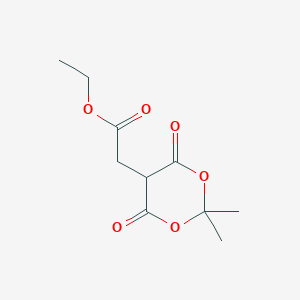
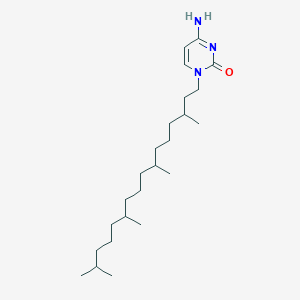

![N-[2-(Carboxyamino)ethyl]-2-imidodicarbonic acid](/img/structure/B12560026.png)
